molecular formula C20H21NO3 B12162827 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone

Cat. No.: B12162827
M. Wt: 323.4 g/mol
InChI Key: ZPOULISICCGPQG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a complex organic molecule that combines a benzofuran moiety with a morpholine ring. This unique structure suggests potential pharmacological activities, particularly in the fields of pain management and anti-inflammatory treatments. This article explores the biological activity of this compound, focusing on its interactions with cannabinoid receptors and its potential therapeutic applications.

Structural Characteristics

The compound features two significant structural components:

  • Benzofuran Moiety : Known for its role in various biological activities, including neuroprotective effects and interaction with cannabinoid receptors.
  • Morpholine Ring : Often associated with enhanced solubility and bioavailability in medicinal chemistry.

Cannabinoid Receptor Interaction

Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant activity as selective agonists for cannabinoid receptor 2 (CB2) . This receptor is primarily involved in modulating pain and inflammation responses in the body. The interaction with CB2 suggests that this compound may have therapeutic potential in treating conditions such as neuropathic pain and inflammation .

Studies have shown that compounds similar to this one can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For instance, related benzofuran derivatives have demonstrated pro-apoptotic effects through the generation of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines like interleukin 6 (IL-6) .

Case Studies

Several studies have evaluated the biological activity of benzofuran derivatives:

  • Anticancer Activity :
    • A study demonstrated that benzofuran derivatives could induce apoptosis in leukemia cell lines (K562 and MOLT-4) by increasing ROS levels and inhibiting IL-6 release .
    • The IC50 values for these compounds were reported to be significantly lower than those for standard treatments, indicating a promising therapeutic index.
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of related compounds against oxidative stress, showing that certain benzofurans could protect against lipid peroxidation in neuronal cells .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Benzofuran Derivative ABenzofuran coreLacks morpholine ring
Morpholine Derivative BMorpholine coreDoes not contain benzofuran moiety
Compound CBenzofuran with different substituentsExhibits different biological activity profile

This table illustrates how the combination of both benzofuran and morpholine enhances the pharmacological profile of this compound compared to others lacking one or both structural components.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to benzofuran compounds. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including leukemia cells (K562 and MOLT-4) and cervical cancer cells (SiHa and C33a) . The mechanism involves the generation of reactive oxygen species (ROS) and inhibition of interleukin-6 (IL-6) release, which are crucial pathways in cancer progression .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AK562< 40Apoptosis induction
Compound BSiHa< 40Autophagy-mediated cell death
Compound CMOLT-4< 50ROS generation

Pharmacological Studies

Pharmacological investigations into related benzofuran derivatives have demonstrated their potential as antiarrhythmic agents. For example, studies indicated that certain derivatives exhibited negative inotropic and chronotropic effects comparable to established antiarrhythmic drugs, without significant beta-blocking activity . This suggests their utility in treating heart conditions.

Neuropharmacological Applications

The morpholine component of the compound suggests potential neuropharmacological applications . Compounds containing morpholine rings have been explored for their effects on neurotransmitter systems and may exhibit anxiolytic or antidepressant properties. This area remains under-researched but holds promise for future studies.

Case Study 1: Anticancer Mechanisms

In a study published in MDPI, researchers synthesized various benzofuran derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most active compounds were found to significantly reduce cell viability by inducing apoptosis through ROS generation .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationship (SAR) of benzofuran derivatives, revealing that modifications at specific positions on the benzene ring influenced both lipophilicity and biological activity. These insights are crucial for the design of more potent anticancer agents .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone?

  • Methodological Answer : Synthesis optimization requires a multi-step approach:

  • Step 1 : Use Suzuki-Miyaura coupling for aryl ring functionalization, as demonstrated in analogous benzofuran derivatives .
  • Step 2 : Employ N-alkylation under inert conditions to introduce the morpholine moiety, minimizing side reactions (e.g., oxidation of the dihydrobenzofuran ring) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity by HPLC (>98%) .
  • Key Data : Typical yields range from 45–65% for multi-step syntheses of structurally similar compounds .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Prioritize complementary techniques:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the dihydrobenzofuran and morpholine groups .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • X-ray Crystallography : Resolve stereochemical ambiguities; comparable compounds show C=O bond lengths of 1.21–1.23 Å .
    • Table 1 : Comparative Analytical Data for Analogous Compounds
TechniqueBenzofuran DerivativesMorpholine Derivatives
1H^1H NMR (ppm)6.8–7.2 (aromatic)3.5–4.0 (morpholine CH2_2)
Melting Point (°C)120–14590–110

Q. How can researchers design experiments to assess stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify residual compound using internal standards (e.g., deuterated analogs) .
  • Key Insight : Morpholine-containing compounds often show instability at pH < 3 due to protonation-induced ring-opening .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Step 1 : Use COSMO-RS or Hansen solubility parameters to model solubility in solvents (e.g., DMSO, ethanol). Discrepancies >10% suggest overlooked intermolecular interactions (e.g., H-bonding with the morpholine oxygen) .
  • Step 2 : Validate experimentally via shake-flask method at 25°C. For example, observed solubility in water may be lower than predicted due to micelle formation .
  • Data Contradiction Example : Predicted logP = 3.2 vs. experimental logP = 2.8 (indicative of unaccounted polar surface area contributions) .

Q. What strategies enhance the compound’s selectivity in target-binding assays?

  • Methodological Answer :

  • Structural Modification : Introduce substituents (e.g., -CF3_3) at the phenyl ring to sterically block off-target binding pockets .
  • Biophysical Assays : Use SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) against related receptors. For example, a KD_D improvement from 1.2 µM to 0.3 µM was achieved in analogous benzofuran-morpholine hybrids .

Q. How to analyze degradation pathways under oxidative stress conditions?

  • Methodological Answer :

  • Experimental Setup : Expose the compound to H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) and track degradation products via LC-HRMS/MS.
  • Key Findings : Dihydrobenzofuran rings are prone to epoxidation, while morpholine undergoes N-oxidation, as seen in related compounds .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone

InChI

InChI=1S/C20H21NO3/c22-20(13-15-6-7-17-8-10-23-18(17)12-15)21-9-11-24-19(14-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2

InChI Key

ZPOULISICCGPQG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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